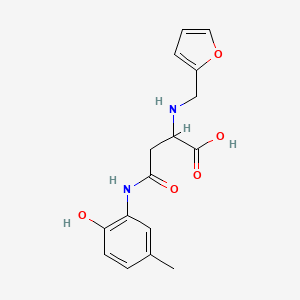

2-((Furan-2-ylmethyl)amino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

2-(furan-2-ylmethylamino)-4-(2-hydroxy-5-methylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-10-4-5-14(19)12(7-10)18-15(20)8-13(16(21)22)17-9-11-3-2-6-23-11/h2-7,13,17,19H,8-9H2,1H3,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDFWWDHYRAGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)CC(C(=O)O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((Furan-2-ylmethyl)amino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure features a furan ring, an amino group, and a butanoic acid backbone, which contribute to its biological activity. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 330.4 g/mol. The compound's structural features are critical for its biological interactions.

Synthesis

Synthesis methods for this compound typically involve multi-step organic reactions, including:

- Formation of the furan ring : Utilizing furan derivatives and appropriate reagents.

- Amino group introduction : Employing amination techniques to attach the furan moiety.

- Formation of the butanoic acid backbone : Through acylation reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the furan and phenolic groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation.

- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

-

Antioxidant Studies : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating strong antioxidant capabilities.

Study Methodology Findings Study A ROS assay on cell lines Reduced ROS by 45% compared to control Study B DPPH scavenging assay IC50 value of 25 µM - Anti-inflammatory Research : A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 30%.

- Antimicrobial Activity : Testing against E. coli and Staphylococcus aureus revealed minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL respectively.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique biological activities of this compound.

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

| Target Compound | High | High | Moderate |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related 4-oxobutanoic acid derivatives exhibit variations in substituents, leading to differences in physicochemical properties and biological activity. Below is a detailed comparison:

Structural and Functional Insights

- Substituent Effects: Furan vs. Hydroxy vs. Fluoro: The 2-hydroxy group in the target compound enhances hydrogen-bonding capacity, whereas fluorine in analogs (e.g., ) introduces electronegativity and metabolic resistance.

- Synthetic Routes: Michael-type addition (e.g., thioglycolic acid to α,β-unsaturated ketones) is a common method for 4-oxobutanoic acid derivatives . The target compound may require selective protection/deprotection strategies due to multiple reactive sites (e.g., phenolic -OH, furan ring).

- Endogenous metabolites like 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid suggest roles in cellular metabolism, which the target compound might modulate .

Q & A

Q. What are the key structural features and functional groups of 2-((Furan-2-ylmethyl)amino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid, and how do they influence its reactivity?

The compound contains a furan-2-ylmethyl group, a 2-hydroxy-5-methylphenyl moiety, and an oxobutanoic acid backbone. The furan ring (C₄H₃O) contributes π-electron density and potential for electrophilic substitution, while the phenolic hydroxyl group (2-hydroxy-5-methylphenyl) enables hydrogen bonding and pH-dependent solubility. The oxobutanoic acid provides carboxylic acid functionality for salt formation or conjugation. The amino linkages (N–H) may participate in hydrogen bonding or serve as sites for derivatization. These groups collectively influence solubility, stability, and intermolecular interactions in biological systems .

Q. What synthetic methodologies are commonly employed to prepare this compound, and what are critical considerations during synthesis?

Synthesis typically involves multi-step organic reactions:

- Step 1 : Friedel-Crafts acylation or Michael addition to introduce the oxobutanoic acid backbone (e.g., using maleic anhydride as a starting material) .

- Step 2 : Amidation or nucleophilic substitution to attach the furan-2-ylmethyl and 2-hydroxy-5-methylphenyl groups.

- Step 3 : Purification via column chromatography or recrystallization to isolate enantiomers or remove byproducts. Critical considerations include controlling reaction temperature (to avoid side reactions like furan ring opening) and selecting protecting groups for the phenolic hydroxyl to prevent oxidation .

Q. How is this compound characterized analytically, and what protocols are recommended for purity assessment?

Standard characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.

- HPLC with UV detection (λ = 254–280 nm) to assess purity, leveraging the aromatic groups’ absorbance.

- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS in positive ion mode). Purity thresholds ≥95% are typically required for biological studies, achievable via preparative HPLC or crystallization .

Advanced Research Questions

Q. How can researchers design analogs of this compound to optimize bioactivity, and what structural modifications are most impactful?

Key modifications include:

- Substituent variation : Replacing the 5-methyl group on the phenyl ring with electron-withdrawing groups (e.g., Cl, NO₂) to enhance binding affinity to target proteins.

- Backbone alteration : Substituting the oxobutanoic acid with a malonic acid moiety to modulate acidity and metal chelation potential.

- Stereochemical control : Synthesizing enantiomers to evaluate chirality-dependent activity (e.g., via chiral HPLC separation). Computational docking studies (using software like AutoDock) can predict binding interactions to guide rational design .

Q. What strategies resolve contradictory data in studies involving this compound, such as inconsistent biological activity or stability?

Contradictions may arise from:

- Impurities : Use LC-MS to detect trace byproducts (e.g., oxidation products of the furan ring).

- Stereochemical heterogeneity : Employ chiral resolution techniques to isolate enantiomers and test individually.

- Solvent-dependent stability : Conduct stability assays in buffers of varying pH (4–9) and polar aprotic solvents (e.g., DMSO). Comparative studies with structurally validated reference standards are essential .

Q. How can the compound’s interactions with biological targets (e.g., enzymes, receptors) be systematically evaluated?

Methodologies include:

- Surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff).

- Fluorescence polarization assays for competitive inhibition studies.

- X-ray crystallography to resolve binding modes in enzyme-active sites (e.g., serine hydrolases). For cellular studies, use CRISPR-edited cell lines to validate target specificity .

Q. What are the best practices for assessing the compound’s metabolic stability and degradation pathways?

- In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Degradation studies : Expose to simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) to identify labile sites (e.g., hydrolysis of the amide bond).

- Computational prediction : Tools like ADMET Predictor™ can forecast metabolic hotspots (e.g., furan ring oxidation) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Roles

Q. Table 2. Analytical Parameters for Purity Assessment

| Parameter | Method | Acceptable Criteria |

|---|---|---|

| Purity | HPLC-UV (254 nm) | ≥95% |

| Enantiomeric excess | Chiral HPLC | ≥98% (for single enantiomer) |

| Residual solvents | GC-MS | ≤0.1% (ICH Q3C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.